5-Isopropoxy-1H-indole

Overview

Description

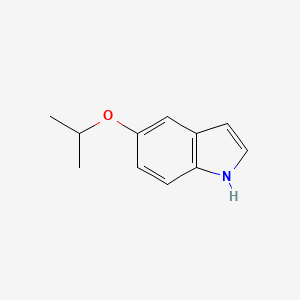

5-Isopropoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are present in various alkaloids, neurotransmitters, and pharmaceuticals . The compound this compound features an indole core with an isopropoxy group attached to the fifth position, which can influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 5-Isopropoxy-1H-indole can be achieved through several synthetic routesVarious classical synthesis methods, such as the Bartoli indole synthesis, Hemetsberger indole synthesis, and Bischler indole synthesis, can be adapted for this purpose .

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

5-Isopropoxy-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The indole core allows for electrophilic substitution reactions, where substituents can be introduced at specific positions using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Isopropoxy-1H-indole has various scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a precursor in organic synthesis.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. For example, it may interact with neurotransmitter receptors, affecting signal transduction pathways in the nervous system . The isopropoxy group can modulate the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

5-Isopropoxy-1H-indole can be compared with other indole derivatives, such as:

5-Methoxy-1H-indole: Similar in structure but with a methoxy group instead of an isopropoxy group. It may exhibit different biological activities and chemical properties.

5-Bromo-1H-indole:

5-Nitro-1H-indole: Features a nitro group, which can significantly alter its chemical behavior and biological effects.

Biological Activity

5-Isopropoxy-1H-indole is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The indole core structure allows these compounds to interact with various biological targets, influencing numerous biochemical pathways that are crucial for cellular function and disease progression .

The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes. This interaction can modulate signal transduction pathways, particularly those involved in:

- Cell proliferation : Indole derivatives have shown potential in inhibiting cancer cell growth by inducing apoptosis and cell cycle arrest.

- Inflammatory responses : They may downregulate pro-inflammatory cytokines and inhibit pathways that lead to inflammation.

- Antioxidant activity : Some studies suggest that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies on various cancer cell lines have shown that this compound can inhibit cell growth effectively:

| Cell Line | IC50 (μM) | Inhibition (%) at 100 μM |

|---|---|---|

| SW-620 (Colon) | 39.7 | 61 |

| HCT-15 (Colon) | 46.6 | 85 |

| MCF-7 (Breast) | Not specified | Significant inhibition observed |

These findings indicate that this compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. It has been investigated for its effectiveness against bacteria and fungi, with notable results in inhibiting growth in specific strains. The compound's mechanism likely involves disrupting microbial cell membranes or interfering with metabolic pathways essential for microbial survival .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Research indicates that indole derivatives can inhibit the production of inflammatory mediators such as nitric oxide and prostaglandins, which are involved in the inflammatory response. This action could make this compound a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of indole derivatives, including this compound:

- A study highlighted the synthesis of various indole derivatives and their evaluation against multiple cancer cell lines, demonstrating that modifications at different positions on the indole ring significantly affect their biological activity .

- Another research effort explored the structure-activity relationship (SAR) of indole derivatives, revealing that specific substitutions enhance anticancer efficacy while maintaining low toxicity to normal cells .

Properties

IUPAC Name |

5-propan-2-yloxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(2)13-10-3-4-11-9(7-10)5-6-12-11/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHXUUUFVWIWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587483 | |

| Record name | 5-[(Propan-2-yl)oxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396091-50-2 | |

| Record name | 5-[(Propan-2-yl)oxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.